
2-Chloro-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)propanamide, also known as Boc-3-amino-4-chlorobutyric acid, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of 3-amino-4-chlorobutyric acid, which is a natural amino acid found in the human brain.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)propanamide is not well understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the biosynthesis of natural products.
Biochemical and Physiological Effects:
2-Chloro-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of enzyme activity.
2. Alteration of protein conformation.
3. Modulation of cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)propanamide in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)propanamide, including:
1. Identification of new enzymes that can use this compound as a substrate.
2. Development of new synthetic methods for the production of this compound.
3. Investigation of the potential therapeutic applications of this compound in the treatment of various diseases.
4. Exploration of the potential use of this compound as a tool for studying protein-ligand interactions.
Conclusion:
In conclusion, 2-Chloro-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
The synthesis method of 2-Chloro-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)propanamide involves the reaction of 3-amino-4-chlorobutyric acid with Boc-anhydride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)propanamide has been used in a variety of scientific research applications, including:
1. As a building block in the synthesis of peptidomimetics that can mimic the structure and function of natural peptides.
2. As a substrate for enzymes involved in the biosynthesis of natural products.
3. As a tool for studying the binding interactions between proteins and small molecules.
Propiedades
IUPAC Name |
2-chloro-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O2/c1-9(2)11(15-12(17)10(3)14)13(18)16-7-5-4-6-8-16/h9-11H,4-8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNDNPOGMOVBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-methyl-1-oxo-1-piperidin-1-ylbutan-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

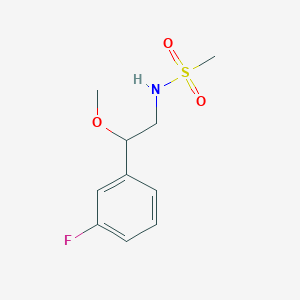

![N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2515831.png)
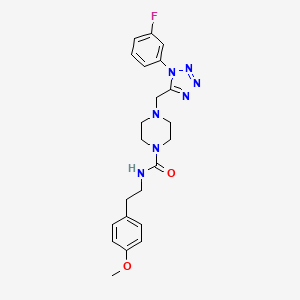
![2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2515834.png)
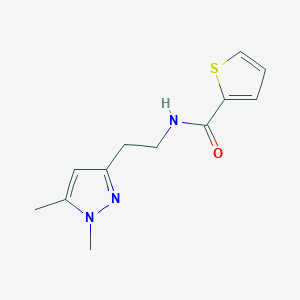

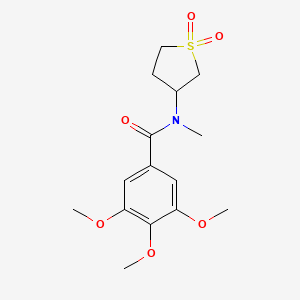
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2515841.png)

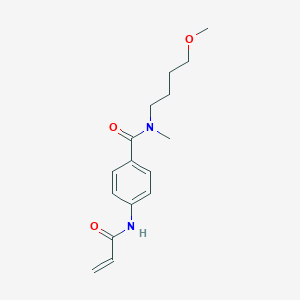

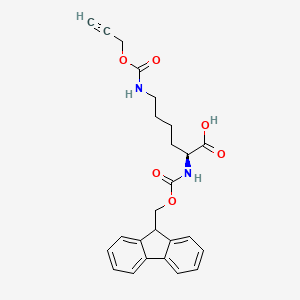
![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)